1-(Bromomethyl)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-5(7)2-1-3-5/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGOIPSCCKVQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30800-70-5 | |
| Record name | 1-(bromomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Bromomethyl Cyclobutan 1 Ol
Strategies for Carbon-Carbon Bond Formation Leading to the Cyclobutane (B1203170) Core
The inherent ring strain of the cyclobutane system, with an estimated strain energy of 26.3 kcal/mol, makes its construction a significant challenge in organic synthesis. nih.gov Nevertheless, a variety of reliable methods have been developed to forge this structural motif.
Cycloaddition Approaches for Cyclobutane Ring Construction
Among the most powerful and widely utilized methods for constructing four-membered rings are [2+2] cycloaddition reactions. organic-chemistry.org These reactions involve the union of two unsaturated components, typically two alkenes or an alkene and a ketene (B1206846), to form the cyclobutane ring in a single step.
Photochemical [2+2] Cycloadditions: The photochemical [2+2] cycloaddition of olefins is a classic method for forming cyclobutane rings. baranlab.org This reaction often proceeds via the formation of a triplet state diradical intermediate, particularly when a sensitizer (B1316253) like benzophenone (B1666685) is used. baranlab.org While effective for creating the core ring, achieving the specific 1,1-disubstitution pattern required for a precursor to 1-(bromomethyl)cyclobutan-1-ol via a direct heterodimerization can be challenging and may require subsequent functional group manipulations. nih.gov
Transition Metal-Catalyzed [2+2] Cycloadditions: Various transition metals can catalyze the [2+2] cycloaddition of alkenes, providing an alternative to photochemical methods. baranlab.org These reactions can offer different selectivity profiles and milder conditions.
Ketene Cycloadditions: The reaction of a ketene with an alkene is a highly efficient thermal process for producing cyclobutanone (B123998) derivatives. nih.govharvard.edu The resulting cyclobutanone is a versatile intermediate that can be subjected to further reactions, such as Grignard addition followed by functionalization, to install the necessary hydroxymethyl and hydroxyl groups at the C1 position.
Ring-Closing Reactions to Form the Cyclobutane System
Intramolecular cyclization reactions provide a direct route to the cyclobutane ring from an acyclic precursor. These methods involve the formation of a carbon-carbon bond between two ends of a four-carbon chain.
Intramolecular Alkylation: The formation of a cyclobutane ring via intramolecular alkylation of a suitable 1,4-disubstituted butane (B89635) derivative is a common strategy. However, these direct ring-closing reactions can be entropically disfavored. nih.gov A notable example involves a double-alkylation reaction where the dianion of a substituted acetic acid is treated with an epoxide like epichlorohydrin. This approach can yield highly functionalized cyclobutanes, such as a hydroxy acid, with good diastereoselectivity, rationalized by the formation of a metal chelate that directs the final ring-closing step. nih.gov
Other Cyclization and Ring-Forming Methods
Beyond traditional cycloaddition and ring-closing strategies, other innovative methods have been developed for the synthesis of substituted cyclobutanes.
Ring Expansion of Cyclopropanes: Cyclopropylcarbinyl systems can undergo rearrangement and ring expansion to form cyclobutanes. For instance, alkynyl cyclopropanols have been shown to undergo a Gold(I)-catalyzed ring expansion to yield cyclobutanone derivatives. harvard.edu
Reactions of Bicyclobutanes: Highly strained molecules such as bicyclo[1.1.0]butyl boronate complexes can react with a range of electrophiles. This process results in the difunctionalization of the strained central C-C bond, providing a pathway to diverse 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org
Introduction of the Bromomethyl Moiety
The introduction of the bromomethyl group is typically accomplished by converting the primary alcohol of a precursor, such as 1-(hydroxymethyl)cyclobutan-1-ol. The choice of method is critical to avoid unwanted side reactions involving the tertiary alcohol or rearrangement of the cyclobutane ring.
Direct Bromination Strategies (e.g., via Phosphite-Bromine Reagents)
Direct conversion of the primary hydroxyl group to a bromide is an efficient strategy. Reagents that operate under neutral or mildly basic conditions are preferred to prevent acid-catalyzed side reactions.
A widely used method for converting primary alcohols to alkyl bromides involves the use of a phosphite-bromine reagent system. A common procedure involves reacting the alcohol with a pre-formed complex of triphenylphosphite and bromine in a solvent like N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com This reaction proceeds under mild conditions and is suitable for large-scale synthesis. The conversion of cyclobutylmethanol to (bromomethyl)cyclobutane (B93029) has been reported with a yield of 78% using this method. chemicalbook.com This approach is advantageous as it avoids the strongly acidic conditions of reagents like HBr, which can promote carbocation formation and subsequent ring expansion to cyclopentyl systems. guidechem.com
Another related method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides. vanderbilt.edu
| Reagent System | Typical Conditions | Precursor | Product | Yield |
| Triphenylphosphite / Bromine | DMF, -12°C to room temp | Cyclobutylmethanol | (Bromomethyl)cyclobutane | 78% chemicalbook.com |
| PPh₃ / CBr₄ (Appel Reaction) | Varies (e.g., CH₂Cl₂, reflux) | Primary Alcohol | Primary Alkyl Bromide | High |
Table 1: Comparison of Direct Bromination Methods for Primary Alcohols.
Functional Group Interconversion and Halogen Exchange Reactions
An alternative to direct bromination is a two-step functional group interconversion strategy. This approach involves first converting the hydroxyl group into a better leaving group, which is then displaced by a bromide ion. ub.edusolubilityofthings.com
Activation of the Hydroxyl Group: The primary alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. ub.edu This step does not affect the C-O bond of the alcohol, thus preserving the stereochemistry at that center. ub.edu
Nucleophilic Substitution with Bromide: The resulting sulfonate ester, being an excellent leaving group, is then treated with a source of bromide ions, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar aprotic solvent like DMF or acetone (B3395972). The bromide ion displaces the sulfonate group via an Sₙ2 reaction to yield the desired alkyl bromide. vanderbilt.eduub.edu
This two-step sequence is a very general and reliable method for converting primary and secondary alcohols to alkyl halides with inversion of configuration. ub.edu
Halogen exchange reactions, classically exemplified by the Finkelstein reaction, are also relevant. wikipedia.org The Finkelstein reaction typically involves the conversion of an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide. wikipedia.orgmanac-inc.co.jp While primarily used for iodination, the underlying principle of leveraging solubility differences to drive a nucleophilic substitution is a cornerstone of functional group interconversion. wikipedia.org
Introduction and Manipulation of the Hydroxyl Group
The strategic placement of the hydroxyl group at the C1 position, which also bears the bromomethyl substituent, is a key challenge in the synthesis of this compound. This can be achieved either by direct hydroxylation of a pre-functionalized cyclobutane or, more commonly, through the transformation of a carbonyl precursor.
Hydroxylation Techniques for Cyclobutane Derivatives
Direct hydroxylation of an unactivated C-H bond on a cyclobutane ring is a formidable challenge due to the relative inertness of these bonds. However, several indirect methods can be employed to introduce a hydroxyl group onto a cyclobutane scaffold.
One viable strategy involves the epoxidation of an exocyclic alkene, such as methylenecyclobutane (B73084). The resulting epoxide, oxaspiro[2.3]hexane, can then undergo a regioselective ring-opening reaction. Treatment with a hydrobromic acid (HBr) source would lead to the nucleophilic attack of the bromide ion. Under acidic conditions, this attack preferentially occurs at the more substituted carbon atom (the quaternary center), which can better stabilize the partial positive charge in the transition state, yielding the desired this compound structure.
Another approach involves the dihydroxylation of an alkene. For instance, metal-free reagents like cyclobutane malonoyl peroxide can effectively dihydroxylate alkenes, often with syn-selectivity. nih.gov While this method typically produces diols, it showcases a technique for introducing hydroxyl groups onto the cyclobutane framework, which could be adapted in a multi-step synthesis.
Reduction of Carbonyl Precursors
A more conventional and controllable method for generating the tertiary alcohol moiety is through the reduction of a suitable carbonyl precursor, specifically a 1-substituted cyclobutanone. The synthesis could start from cyclobutanone, which undergoes an addition reaction with a one-carbon nucleophile bearing the bromine atom or a precursor group.
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group of a cyclobutanone is a direct route to tertiary alcohols. organic-chemistry.org For instance, the reaction of a (bromomethyl)magnesium halide with cyclobutanone would, in principle, yield the target molecule directly. However, preparing and using such a Grignard reagent can be complicated due to its potential instability. An alternative is the stereoselective ring expansion of oxaspiropentanes induced by Grignard reagents, which proceeds through a cyclobutanone intermediate. researchgate.net
A highly effective and widely studied method is the hydride reduction of substituted cyclobutanones. acs.org While much of the detailed research focuses on 3-substituted cyclobutanones, the principles governing the stereoselectivity of the hydride attack are applicable. The reduction of a precursor like 1-acetylcyclobutanone, followed by bromination, or the reduction of a 1-(bromoacetyl)cyclobutanone would be plausible, though complex, routes.
Experimental and computational studies on 3-substituted cyclobutanones have shown that reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is highly selective, predominantly yielding the cis-alcohol. acs.org This selectivity is influenced by torsional strain and electrostatic interactions, consistent with the Felkin-Anh model, which dictates the trajectory of the nucleophilic hydride attack relative to existing substituents. acs.org The choice of reducing agent, solvent, and temperature can be tuned to enhance this selectivity. acs.org
| Factor | Effect on Selectivity | Rationale | Reference |
|---|---|---|---|
| Reducing Agent Size | Bulky hydride reagents generally show high selectivity, similar to smaller reagents, for the cis-alcohol product. | The puckered nature of the cyclobutane ring and torsional strain are the dominant factors, minimizing the impact of reagent size. | acs.org |
| Temperature | Lowering the reaction temperature increases the selectivity for the thermodynamically favored product. | Reduces the kinetic energy of the system, amplifying the energetic differences between the transition states leading to cis and trans isomers. | acs.org |
| Solvent Polarity | Decreasing solvent polarity can enhance selectivity. | Less polar solvents may lead to tighter ion pairing and a more organized transition state, increasing stereochemical discrimination. | acs.org |
Chemo-, Regio-, and Stereoselective Considerations in the Synthesis of this compound
The synthesis of a multifunctional molecule like this compound requires precise control over various aspects of selectivity to avoid unwanted side products and ensure the correct arrangement of functional groups.
Chemoselectivity : In synthetic pathways involving intermediates with multiple reactive sites, such as a keto-ester, chemoselectivity is paramount. For example, in a Reformatsky-type reaction starting with cyclobutanone and ethyl bromoacetate (B1195939), a β-hydroxy ester is formed. organic-chemistry.org Subsequent steps to convert the ester to a bromomethyl group would require selective reduction of the ester in the presence of the tertiary alcohol, or protection of the alcohol before reduction and substitution. More commonly, the ketone would be selectively reduced over the ester using specific reagents like sodium borohydride under controlled conditions.
Regioselectivity : This is a critical consideration in reactions that can yield constitutional isomers. In the epoxide ring-opening pathway discussed earlier (from methylenecyclobutane), the regioselectivity of the bromide attack determines the outcome. The reaction must be controlled to ensure the bromide attacks the quaternary carbon, leading to the desired tertiary alcohol, rather than the primary carbon. C-H functionalization approaches also present regioselective challenges, requiring directing groups to activate a specific C-H bond on the cyclobutane ring. acs.org
Stereoselectivity : While the target molecule itself is achiral, stereoselectivity is crucial in the synthesis of its precursors if other substituents are present on the ring. The construction of the quaternary carbon center is a significant stereochemical challenge. rsc.org Asymmetric catalytic methods are often employed to create such centers with high enantioselectivity. rsc.org Furthermore, as established in the reduction of substituted cyclobutanones, the facial selectivity of hydride attack is highly dependent on the ring's conformation and the steric and electronic nature of existing substituents, leading to a preponderance of one diastereomer (cis or trans). acs.org
Comparative Analysis of Synthetic Pathways and Methodological Advancements
Several distinct synthetic pathways can be envisioned for the preparation of this compound. Each route offers a unique set of advantages and disadvantages concerning step economy, reagent availability, and achievable selectivity.
Pathway 1: Epoxide Ring-Opening This route begins with the epoxidation of commercially available methylenecyclobutane to form oxaspiro[2.3]hexane. Subsequent acid-catalyzed ring-opening with HBr yields the final product.
Pros: Potentially a very short and direct route (2 steps).
Cons: The regioselectivity of the ring-opening could be a challenge, potentially yielding 1-(hydroxymethyl)cyclobutyl bromide as a byproduct. Handling of HBr requires care.
Pathway 2: Reformatsky Reaction Route This pathway involves the reaction of cyclobutanone with ethyl bromoacetate in the presence of zinc to form a β-hydroxy ester. organic-chemistry.org This intermediate would then require a three-step conversion: reduction of the ester to a primary alcohol, followed by its conversion to a bromide (e.g., using PBr₃ or the Appel reaction).
Pros: Utilizes well-established and reliable reactions. The starting materials are readily available.
Pathway 3: Grignard/Organolithium Addition This approach involves the one-step addition of a bromomethyl organometallic reagent to cyclobutanone.
Pros: The most convergent and atom-economical pathway in theory.
Cons: The required (bromomethyl)magnesium or -lithium reagents are known to be unstable and can be difficult to prepare and handle, potentially leading to side reactions and low yields.
| Pathway | Key Reactions | Number of Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Epoxide Ring-Opening | Epoxidation, Acid-catalyzed nucleophilic ring-opening | 2 | High step-economy, directness. | Potential for poor regioselectivity, handling of corrosive reagents. |
| Reformatsky Reaction | Reformatsky reaction, Ester reduction, Alcohol bromination | ~4 | Reliable and well-understood reactions, accessible starting materials. | Longer sequence, lower overall yield, requires multiple functional group manipulations. |
| Grignard/Organolithium | Nucleophilic addition of an organometallic reagent | 1 | Most convergent route, excellent atom economy. | Instability of the required bromomethyl organometallic reagent, potential for side reactions. |
Methodological Advancements: Recent progress in organic synthesis offers new tools that could be applied to create more efficient pathways to this compound. Advances in organocatalysis have enabled highly enantioselective functionalizations of cyclobutanones at the α-position, which could be used to construct the quaternary center with high stereocontrol if a chiral analogue were desired. mdpi.com The logic of C-H functionalization is also emerging as a powerful tool, potentially allowing for the direct conversion of a C-H bond on a simpler cyclobutane precursor to either the hydroxyl or bromomethyl group, guided by a directing group. acs.org Furthermore, visible-light photocatalysis has opened new avenues for [2+2] cycloadditions and other transformations under mild conditions, which could be harnessed to build the initial cyclobutane ring with the necessary functionalities. nih.gov
Reactivity and Reaction Mechanisms of 1 Bromomethyl Cyclobutan 1 Ol
Intramolecular Reactions and Skeletal Rearrangements
The proximity of the hydroxyl and bromomethyl groups, combined with the inherent strain of the four-membered ring, predisposes 1-(Bromomethyl)cyclobutan-1-ol to several intramolecular transformations. These reactions are often driven by the formation of more stable products, such as five-membered rings or thermodynamically favored spirocycles.
One of the most significant reactions of 1-(halomethyl)cyclobutanol derivatives is the skeletal rearrangement to form cyclopentanones. This transformation is a type of semipinacol rearrangement, which proceeds through a carbocation intermediate and is driven by the relief of ring strain when expanding from a cyclobutane (B1203170) to a cyclopentane (B165970) system. reddit.commasterorganicchemistry.com
The mechanism is typically initiated under acidic conditions or with a Lewis acid, which facilitates the departure of the bromide leaving group, or by promoting the loss of the hydroxyl group after protonation. This generates a carbocation adjacent to the cyclobutane ring. A subsequent 1,2-alkyl shift, involving the migration of one of the cyclobutane ring carbons to the carbocation center, results in the expansion of the four-membered ring to a five-membered ring. masterorganicchemistry.comlibretexts.org This process forms a more stable tertiary carbocation within the newly formed cyclopentyl system, which is then quenched to yield the final cyclopentanone (B42830) product. The driving force for this rearrangement is the significant decrease in ring strain associated with the transition from a cyclobutane to a cyclopentane ring. masterorganicchemistry.com
Table 1: Ring Expansion of Cyclobutanol (B46151) Derivatives
| Starting Material Type | Conditions | Product Type | Driving Force |
| 1-(Halomethyl)cyclobutanol | Acidic (e.g., H₂SO₄) or Lewis Acid | Substituted Cyclopentanone | Relief of ring strain, formation of stable carbocation |
| Allylic Cyclobutanol | Acid-catalyzed 1,2-sigmatropic shift | Spirocyclic cyclopentanones | Enantioselective protonation and rearrangement nih.gov |
This compound can undergo an intramolecular nucleophilic substitution to form a spirocyclic oxetane (B1205548) known as 1-oxaspiro[2.3]hexane. rsc.org This reaction is an example of an intramolecular Williamson ether synthesis. The process is typically promoted by a base, such as sodium hydride (NaH), which deprotonates the tertiary hydroxyl group to form a nucleophilic alkoxide. acs.org
The resulting alkoxide then attacks the adjacent electrophilic carbon of the bromomethyl group, displacing the bromide ion in an intramolecular SN2 reaction. This cyclization results in the formation of a strained, four-membered oxetane ring fused in a spirocyclic fashion to the cyclobutane ring. acs.orgmagtech.com.cn These spirocyclic oxetanes are valuable synthetic intermediates that can undergo further transformations, such as Lewis acid-mediated ring expansion to afford cyclopentanones. rsc.org
Table 2: Intramolecular Cyclization to Form 1-Oxaspiro[2.3]hexane
| Reactant | Reagent | Reaction Type | Product |
| This compound | Base (e.g., Sodium Hydride) | Intramolecular SN2 (Williamson Ether Synthesis) | 1-Oxaspiro[2.3]hexane |
While ring expansion to cyclopentanones and intramolecular cyclization to oxetanes are the most prominently documented intramolecular pathways for this compound, other transformations are mechanistically plausible under specific conditions. The formation of highly strained carbocyclic systems can lead to various rearrangements and ring-opening reactions. researchgate.net For instance, under conditions that favor carbocation formation without immediate rearrangement, fragmentation pathways could potentially occur, though these are less common compared to the strain-releasing ring expansion. The predominant reactivity, however, remains the formation of more stable five-membered carbocycles or spirocyclic ethers.
Nucleophilic Substitution Reactions at the Bromomethyl Group
The primary carbon of the bromomethyl group in this compound is an excellent electrophilic site for SN2 reactions. libretexts.org A wide range of nucleophiles can displace the bromide ion, leading to the formation of diverse functionalized cyclobutanol derivatives. These reactions typically proceed with inversion of configuration if the carbon were a stereocenter. libretexts.org
Oxygen-based nucleophiles readily react with this compound to form new carbon-oxygen bonds. The specific product depends on the nucleophile used.
Hydroxide ions (OH⁻) lead to the formation of 1-(hydroxymethyl)cyclobutanol, a diol.
Alkoxide ions (RO⁻) result in the synthesis of ethers.
Carboxylate ions (RCOO⁻) produce ester derivatives.
These reactions are fundamental in synthetic chemistry for introducing new functional groups and building more complex molecular architectures.
Table 3: Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Formula | Product Class |
| Hydroxide | OH⁻ | Diol |
| Alkoxide | RO⁻ | Ether |
| Carboxylate | RCOO⁻ | Ester |
Nitrogen-based nucleophiles are also effective in displacing the bromide from this compound, leading to the formation of various nitrogen-containing compounds. researchgate.net
Ammonia (NH₃) yields the primary amine, 1-(aminomethyl)cyclobutanol, after deprotonation of the initial ammonium (B1175870) salt.
Primary amines (RNH₂) produce secondary amines.
Secondary amines (R₂NH) result in the formation of tertiary amines.
These substitution reactions are crucial for synthesizing spirocyclic compounds and other nitrogen-containing scaffolds relevant to medicinal chemistry. nih.gov
Table 4: Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Formula | Product Class |
| Ammonia | NH₃ | Primary Amine |
| Primary Amine | RNH₂ | Secondary Amine |
| Secondary Amine | R₂NH | Tertiary Amine |
Reactivity with Carbon-Based Nucleophiles
The primary carbon bearing the bromine atom in this compound is an electrophilic center, making it susceptible to attack by carbon-based nucleophiles. These reactions, typically proceeding through an S\textsubscript{N}2 mechanism, are fundamental for forming new carbon-carbon bonds.
Enolates: Enolates, being potent carbon nucleophiles, can react with this compound. chemicalbook.comwikipedia.org The reaction involves the nucleophilic attack of the enolate on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. libretexts.orggoogle.com This alkylation is subject to the typical constraints of S\textsubscript{N}2 reactions, favoring primary alkyl halides. chemicalbook.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete formation of the enolate and minimize side reactions. google.com
Organometallic Reagents: While Grignard reagents are powerful carbon nucleophiles, their high basicity can lead to complications. ucsb.edu They can react with the acidic proton of the hydroxyl group in this compound, leading to deprotonation rather than the desired substitution reaction. ucsb.edu
Organocuprates, also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents and are generally more selective for S\textsubscript{N}2 reactions with alkyl halides over acid-base reactions. youtube.comyoutube.com This makes them potentially more suitable for reacting with this compound, minimizing the interference from the hydroxyl group. youtube.com
| Nucleophile | Reagent Example | Expected Product with this compound | Reaction Type |
| Enolate | Acetone (B3395972) enolate | 1-(2-Oxopropyl)cyclobutan-1-ol | S\textsubscript{N}2 Alkylation |
| Organocuprate | Lithium dimethylcuprate | 1-(Ethyl)cyclobutan-1-ol | S\textsubscript{N}2 Alkylation |
Transformations Involving the Hydroxyl Group
The tertiary hydroxyl group in this compound can undergo various transformations, including activation to form a better leaving group, and oxidation or reduction.
Electrophilic Activation of the Hydroxyl Group
The hydroxyl group is a poor leaving group. Therefore, its conversion to a better leaving group is often a necessary first step for substitution or elimination reactions at the tertiary carbon.
Conversion to Sulfonate Esters: A common method for activating alcohols is their conversion to sulfonate esters, such as tosylates or mesylates. docbrown.info This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270). docbrown.infovedantu.com The resulting sulfonate is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
Reaction with Thionyl Chloride: Thionyl chloride (SOCl\textsubscript{2}) can be used to convert alcohols to alkyl chlorides. libretexts.orgdoubtnut.com For tertiary alcohols, this reaction often proceeds through an S\textsubscript{N}1 mechanism. researchgate.net The hydroxyl group is first converted into a chlorosulfite intermediate, which then dissociates to form a carbocation and sulfur dioxide gas, a process driven by the formation of the gaseous byproduct. libretexts.org The carbocation is then attacked by a chloride ion.
Mitsunobu Reaction: The Mitsunobu reaction provides a method for the stereospecific inversion of alcohols. indusuni.ac.in However, it is generally most effective for primary and secondary alcohols, with tertiary alcohols being less reactive under standard conditions. libretexts.orgmsu.edu Modified procedures using reagents like phenoxydiphenylphosphine (B80858) have been developed to extend the reaction's applicability to tertiary alcohols. ucsb.edu
Oxidation and Reduction Pathways of the Hydroxyl Group
Oxidation: As a tertiary alcohol, the hydroxyl group in this compound is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon. chemguide.co.uk Strong oxidizing agents under harsh conditions would likely lead to the cleavage of the cyclobutane ring rather than selective oxidation of the alcohol.
Reduction (Deoxygenation): The removal of the tertiary hydroxyl group, or deoxygenation, can be achieved through various methods. One approach involves the radical deoxygenation of a derivative of the alcohol. chemicalbook.comgoogle.com For instance, the alcohol can be converted into a trifluoroacetate (B77799) or a thioformate, which then undergoes a radical chain reaction with a reducing agent like diphenylsilane (B1312307) or tributyltin hydride to replace the hydroxyl group with a hydrogen atom. chemicalbook.comgoogle.com
Elimination Reactions Leading to Unsaturated Derivatives
This compound can undergo elimination reactions to form unsaturated products through two primary pathways: dehydrohalogenation and dehydration.
Dehydrohalogenation: Treatment with a strong, non-nucleophilic base can induce the elimination of hydrogen bromide (HBr). wikipedia.org This E2-type reaction involves the abstraction of a proton from a carbon adjacent to the bromomethyl group and the concurrent departure of the bromide ion, leading to the formation of a double bond. The likely product of this reaction would be 1-methylenecyclobutanol.
Dehydration: The tertiary hydroxyl group can be eliminated as a water molecule under acidic conditions. This E1-type reaction proceeds through the protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a tertiary carbocation. youtube.commsu.edu A subsequent deprotonation from an adjacent carbon atom yields an alkene. Given the structure of this compound, this could lead to the formation of (bromomethylene)cyclobutane.
| Reaction Type | Reagent | Key Intermediate | Primary Product |
| Dehydrohalogenation | Strong Base (e.g., KOtBu) | Concerted transition state | 1-Methylenecyclobutanol |
| Dehydration | Strong Acid (e.g., H\textsubscript{2}SO\textsubscript{4}) | Tertiary carbocation | (Bromomethylene)cyclobutane |
Radical-Mediated Reactions of the Bromomethyl Moiety
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) or photochemically. The resulting primary alkyl radical can then participate in various radical reactions, including addition to alkenes or reduction.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The bromomethyl group of this compound can potentially participate in metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium, nickel, or iron complexes, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki or Negishi coupling could potentially be employed to couple the bromomethyl group with an organoboron or organozinc reagent, respectively. However, the presence of the free hydroxyl group might interfere with some catalytic cycles, potentially requiring its protection prior to the cross-coupling reaction.
Acid- and Base-Catalyzed Transformations
The reactivity of this compound is markedly different under acidic and basic conditions, leading to distinct product classes through different mechanistic pathways.
Acid-Catalyzed Transformations:
Under acidic conditions, the tertiary alcohol of this compound is expected to undergo protonation to form a good leaving group, water. Departure of water would generate a tertiary carbocation adjacent to the cyclobutane ring. This intermediate is primed for a ring-expansion rearrangement, a common fate for carbocations in such systems, driven by the significant release of ring strain (approximately 26 kcal/mol for a cyclobutane ring).
The likely acid-catalyzed transformation is a semipinacol-type rearrangement. The migration of one of the cyclobutane ring carbons to the adjacent carbocation center would lead to the formation of a more stable, five-membered ring. This rearrangement is anticipated to yield cyclopentanone as the major product, with the concomitant expulsion of a bromide ion and a proton.
An alternative, though likely less favorable, pathway could involve a simple SN1 substitution of the hydroxyl group without ring expansion, or an E1 elimination to form an exocyclic double bond. However, the energetic driving force of ring strain relief makes the ring-expansion pathway highly probable.
Base-Catalyzed Transformations:
In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then undergo an intramolecular SN2 reaction, displacing the adjacent bromide ion. This intramolecular Williamson ether synthesis would result in the formation of a spirocyclic oxirane, specifically 1-oxaspiro[2.3]hexane.
The feasibility of this reaction depends on the stereochemical arrangement and the ability of the molecule to adopt a conformation that allows for the backside attack of the alkoxide on the carbon bearing the bromine atom.
| Condition | Proposed Predominant Reaction | Expected Major Product |
| Acidic (e.g., H₂SO₄) | Ring-Expansion Rearrangement | Cyclopentanone |
| Basic (e.g., NaH) | Intramolecular Williamson Ether Synthesis | 1-Oxaspiro[2.3]hexane |
Mechanistic Investigations of Key Transformations
To rigorously establish the mechanisms of the transformations of this compound, a combination of spectroscopic, kinetic, and isotopic labeling studies would be employed.
The direct observation or trapping of reaction intermediates is a powerful tool for mechanistic elucidation. For the acid-catalyzed ring expansion of this compound, the key intermediate is a carbocation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies, particularly ¹³C NMR, could potentially allow for the direct observation of the carbocation intermediate formed in superacid media (e.g., SbF₅-SO₂ClF). stackexchange.com The chemical shifts of the carbocationic center and adjacent carbons would provide valuable information about its structure and charge distribution.
Computational Chemistry: In the absence of direct spectroscopic observation, computational methods such as Density Functional Theory (DFT) can be used to model the reaction pathway. nih.gov These calculations can provide the structures and relative energies of starting materials, transition states, and intermediates, including the carbocation, thereby supporting a proposed mechanism.
Kinetic studies provide quantitative data on reaction rates and how they are affected by changes in reaction conditions, offering insights into the transition state of the rate-determining step. For the solvolysis and rearrangement of this compound, the following kinetic experiments would be informative:
Rate Law Determination: By systematically varying the concentrations of the substrate and any catalysts, the rate law for the reaction can be determined. This can help to identify the molecularity of the rate-determining step.
Activation Parameters: By measuring the reaction rate at different temperatures, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be calculated using the Arrhenius or Eyring equations. The magnitude and sign of these parameters can provide clues about the nature of the transition state. For example, a highly ordered transition state, as might be expected in a concerted rearrangement, would have a more negative ΔS‡ than a stepwise process with a discrete carbocation intermediate.
| Parameter | Significance in Mechanistic Studies |
| Rate Law | Indicates the number of molecules involved in the rate-determining step. |
| ΔH‡ (Enthalpy of Activation) | Provides information about the energy barrier of the reaction. |
| ΔS‡ (Entropy of Activation) | Reflects the degree of order in the transition state compared to the reactants. |
Isotope labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for bond-forming and bond-breaking events and atomic rearrangements.
For the acid-catalyzed ring expansion of this compound, a ¹³C labeling study would be particularly insightful. For instance, if the starting material is synthesized with a ¹³C label at the carbinol carbon (C-1), the position of this label in the final cyclopentanone product can be determined by ¹³C NMR or mass spectrometry. The location of the label would definitively show which of the cyclobutane ring carbons migrates during the rearrangement, confirming the proposed mechanism.
Similarly, deuterium (B1214612) labeling could be used to probe for hydride shifts or to determine kinetic isotope effects, which can provide further details about the transition state structure.
Applications of 1 Bromomethyl Cyclobutan 1 Ol As a Synthetic Intermediate
Role in the Construction of Complex Organic Molecules
One key application involves the substitution of the bromide with various nucleophiles to introduce diverse functional groups. For instance, reaction with amines, thiols, or carbon nucleophiles allows for the straightforward incorporation of the cyclobutanol (B46151) motif into larger structures. The resulting products can then undergo further transformations at the hydroxyl group, such as oxidation to the corresponding cyclobutanone (B123998) or etherification.
A notable example is its potential use in the synthesis of analogs of bioactive compounds. By replacing existing fragments with the 1-(hydroxymethyl)cyclobutyl group, medicinal chemists can explore new chemical space and potentially improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
Precursor to Spirocyclic and Fused Ring Systems
The bifunctional nature of 1-(Bromomethyl)cyclobutan-1-ol makes it an ideal precursor for the synthesis of spirocyclic and fused ring systems, which are prevalent motifs in many natural products and pharmaceuticals.
Spirocyclic Systems: Intramolecular reactions are a powerful strategy for constructing spirocycles from this intermediate. For example, by tethering a nucleophile to the hydroxyl group, subsequent intramolecular cyclization via displacement of the bromide can lead to the formation of oxaspirocycles. A common approach involves the conversion of the alcohol to an alkoxide, which then attacks the electrophilic carbon of the bromomethyl group. This strategy has been employed in the synthesis of oxaspiro[3.3]heptane derivatives.
| Starting Material | Reagents | Product | Ring System |
| This compound | 1. NaH; 2. Intramolecular cyclization | Oxaspiro[3.3]heptane | Spirocyclic |
Fused Ring Systems: The construction of fused ring systems often involves multi-step sequences where this compound serves as a key building block. One hypothetical approach could involve the initial functionalization of the bromomethyl group, followed by a ring-expansion or rearrangement reaction of the cyclobutane (B1203170) ring, driven by the release of ring strain. For instance, conversion of the alcohol to a suitable leaving group could trigger a semipinacol-type rearrangement, leading to the formation of a fused cyclopentanone (B42830) system.
Utility in the Stereoselective Synthesis of Advanced Intermediates
The generation of stereochemically defined centers is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs. While this compound itself is achiral, its reactions can be controlled to produce enantiomerically enriched products.
The stereoselective functionalization of the cyclobutane ring can be achieved through various strategies. One approach involves the use of chiral catalysts or reagents to control the stereochemical outcome of reactions at or adjacent to the cyclobutane core. For example, the enantioselective reduction of a cyclobutanone derived from this compound could provide access to chiral cyclobutanols. rsc.org
Furthermore, the diastereoselective synthesis of substituted cyclobutanes can be accomplished by taking advantage of the steric hindrance imposed by the substituents on the cyclobutane ring. For instance, the addition of a nucleophile to a cyclobutene (B1205218) derived from this compound can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. rsc.org
Generation of Highly Functionalized Cyclobutane Derivatives
This compound is a valuable starting point for the synthesis of a wide array of highly functionalized cyclobutane derivatives. The ability to selectively manipulate both the bromomethyl and hydroxyl groups allows for the introduction of multiple points of diversity.
For example, the bromide can be displaced by an azide (B81097) group to form 1-(azidomethyl)cyclobutanol. The azide can then be reduced to an amine, which can be further functionalized, or it can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
The hydroxyl group can be oxidized to a ketone, providing an entry point to a host of cyclobutanone-based transformations. These include aldol (B89426) condensations, Michael additions, and Baeyer-Villiger oxidations, leading to the formation of highly substituted and structurally diverse cyclobutane and cyclopentane (B165970) derivatives. nih.gov
Moreover, the conversion of the bromomethyl group to a carboxylic acid functionality, for instance via a Grignard reaction followed by carboxylation, would yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, a bifunctional molecule with potential applications in polymer and materials science.
| Reactant | Reagent(s) | Product | Functional Group Transformation |
| This compound | NaN3 | 1-(Azidomethyl)cyclobutan-1-ol | -Br to -N3 |
| This compound | PCC or other oxidizing agent | 1-(Bromomethyl)cyclobutanone | -OH to =O |
| This compound | 1. Mg; 2. CO2; 3. H3O+ | 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid | -Br to -COOH |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the arrangement of protons.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. For 1-(Bromomethyl)cyclobutan-1-ol, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the protons of the cyclobutane (B1203170) ring, the bromomethyl group, and the hydroxyl group.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -CH₂Br | ~3.5 | Singlet (s) |
| Cyclobutane CH₂ | 1.8 - 2.5 | Multiplet (m) |
| -OH | Variable | Singlet (s, broad) |
The integration of the signal areas would correspond to the ratio of protons in each unique environment. For instance, the bromomethyl protons would integrate to two, while the cyclobutane ring protons would integrate to six. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the nature of the attached atoms. The quaternary carbon atom bonded to both the hydroxyl group and the bromomethyl group would have a characteristic chemical shift. The carbon of the bromomethyl group will be influenced by the electronegative bromine atom, and the carbons of the cyclobutane ring will have shifts typical for saturated carbocyclic systems. For comparison, the carbon atoms in cyclobutane itself resonate at approximately 22.4 ppm.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-OH | ~70-80 |
| -CH₂Br | ~40-50 |
| Cyclobutane CH₂ | ~25-35 |
| Cyclobutane CH₂ (adjacent to C-OH) | ~35-45 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in assigning the complex multiplets of the cyclobutane ring protons by showing which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the cyclobutane and bromomethyl carbons that bear protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclobutane and bromomethyl groups would appear in the 2850-3000 cm⁻¹ region. The presence of the carbon-bromine bond would be indicated by a strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹.
Expected IR Absorption Bands for this compound:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200-3600 (broad) |
| Alkyl | C-H stretch | 2850-3000 |
| Alkyl | C-H bend | ~1450 |
| Alcohol | C-O stretch | 1000-1260 |
| Alkyl Halide | C-Br stretch | 500-700 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation patterns.
The molecular formula of this compound is C₅H₉BrO. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak in the mass spectrum would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
Predicted Mass Spectrometry Data for this compound: uni.lu
| Adduct | Predicted m/z |
| [M]⁺ | 163.98312 |
| [M+H]⁺ | 164.99095 |
| [M+Na]⁺ | 186.97289 |
| [M-H]⁻ | 162.97639 |
Common fragmentation pathways would likely involve the loss of the bromine atom, a water molecule from the hydroxyl group, or cleavage of the cyclobutane ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is applicable if the compound can be grown as a single crystal of sufficient quality.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. For this compound, an X-ray crystal structure would provide unambiguous confirmation of its connectivity and stereochemistry. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state. As of now, no publicly available X-ray crystallographic data for this compound has been reported.
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)
The purity assessment and separation of this compound are critical steps in its synthesis and characterization, ensuring the removal of starting materials, byproducts, and other impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two powerful and widely employed analytical techniques for these purposes. Their application allows for the quantitative determination of purity and the isolation of the compound in a high state of cleanliness.
Gas Chromatography (GC)
Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Methodology and Findings:
For the analysis of this compound, a capillary GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be utilized. The use of a non-polar or medium-polarity stationary phase is generally preferred for the separation of halogenated organic compounds.
A hypothetical GC method for the purity assessment of this compound could involve the following parameters:
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Under these conditions, this compound would be expected to elute with a characteristic retention time. The presence of impurities, such as unreacted starting materials or side-products from the synthesis, would be indicated by the appearance of additional peaks in the chromatogram. The purity of the sample can be determined by calculating the relative peak areas. For instance, a synthesized batch of this compound might show the following profile:
| Peak No. | Retention Time (min) | Compound | Area % |
| 1 | 3.5 | Solvent (e.g., Dichloromethane) | - |
| 2 | 8.2 | Impurity 1 (e.g., Cyclobutanol) | 1.2 |
| 3 | 10.5 | This compound | 98.5 |
| 4 | 12.1 | Impurity 2 (e.g., Dibrominated byproduct) | 0.3 |
Coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide further confirmation of the identity of the main peak and allow for the structural elucidation of any impurities based on their mass spectra.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. HPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.
Methodology and Findings:
For the analysis of this compound, a polar compound, reversed-phase HPLC is a suitable approach. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.
A potential HPLC method for the purity assessment and separation of this compound could be as follows:
| Parameter | Value |
| Column | C18 reversed-phase column |
| Column Dimensions | 150 mm length x 4.6 mm internal diameter, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
Using this method, this compound would elute at a specific retention time. The purity is assessed by comparing the peak area of the main component to the total area of all peaks in the chromatogram. A representative analysis of a purified sample might yield the following data:
| Peak No. | Retention Time (min) | Compound | Area % |
| 1 | 2.8 | Impurity 1 (more polar) | 0.5 |
| 2 | 4.1 | This compound | 99.3 |
| 3 | 5.9 | Impurity 2 (less polar) | 0.2 |
Preparative HPLC, utilizing a larger column and higher flow rates, can be employed for the purification of this compound. By collecting the fraction corresponding to the main peak, a highly pure sample can be obtained for further studies. The choice between GC and HPLC for the analysis of this compound depends on the specific requirements of the analysis, such as the need for structural information (favoring GC-MS) or the desire to avoid high temperatures for potentially sensitive compounds (favoring HPLC).
Synthesis and Reactivity of Derivatives and Analogs of 1 Bromomethyl Cyclobutan 1 Ol
Alkyl, Aryl, and Heteroatom-Substituted Analogs
The synthesis of analogs of 1-(bromomethyl)cyclobutan-1-ol with substitutions on the cyclobutane (B1203170) ring allows for the fine-tuning of its chemical and physical properties. Various synthetic methodologies have been developed to access these substituted cyclobutanol (B46151) derivatives.
High-pressure [2+2] cycloaddition reactions represent a powerful method for constructing substituted cyclobutane rings that would be otherwise difficult to synthesize under conventional conditions. ru.nl For instance, the reaction between arenesulfonyl allenes and benzyl (B1604629) vinyl ether under hyperbaric conditions (10-15 kbar) yields 3-substituted cyclobutanols. ru.nlresearchgate.net This approach allows for the introduction of various arenesulfonylmethyl groups at the 3-position, which can be further derivatized. ru.nl
Another strategy involves a formal [3+1] cycloaddition to generate 3-borylated cyclobutanols. nih.gov This method utilizes readily accessible 1,1-diborylalkanes as a C1-bisnucleophile and epihalohydrins or epoxy alcohol derivatives as C3-biselectrophiles. nih.gov The resulting borylated cyclobutanols contain a versatile boron moiety that serves as a synthetic handle for further elaboration through cross-coupling reactions to introduce alkyl, aryl, or other functional groups. nih.gov The reaction is tolerant of various substituents on the aromatic ring of the 1,1-diborylalkane, including methoxy (B1213986) and halogen groups. nih.gov
Palladium-catalyzed aminocarbonylation of 1-arylcyclobutan-1-ols provides a route to 1,2-substituted cyclobutanecarboxamides. nih.gov The regioselectivity of this reaction can be controlled by the choice of ligands. nih.gov While this method has been demonstrated for aryl-substituted cyclobutanols, attempts with alkyl-substituted variants like 1-(3-phenylpropyl)cyclobutan-1-ol were reported to be unsuccessful under the tested conditions. nih.gov
| Analog Type | Synthetic Method | Key Reagents | Notes |
| 3-Arenesulfonylmethyl cyclobutanols | Hyperbaric [2+2] Cycloaddition | Arenesulfonyl allenes, Benzyl vinyl ether | Reaction proceeds via a likely dipolar mechanism. ru.nl |
| 3-Borylated cyclobutanols | Formal [3+1] Cycloaddition | 1,1-Diborylalkanes, Epihalohydrins | Provides access to highly substituted cyclobutanols. nih.gov |
| 1-Aryl-2-carboxamide cyclobutanes | Palladium-catalyzed Aminocarbonylation | 1-Arylcyclobutan-1-ols, Amines, CO, Pd catalyst | Ligand choice controls regioselectivity between 1,1- and 1,2-disubstitution. nih.gov |
Halogen Exchange Derivatives (e.g., Chloro-, Iodo-Cyclobutanols)
The bromine atom in the bromomethyl group of this compound can be replaced with other halogens, such as chlorine or iodine, through halogen exchange reactions. These reactions are synthetically important as they can alter the reactivity of the substrate; for example, converting a less reactive alkyl chloride to a more reactive alkyl iodide. science.govnih.gov
The Finkelstein reaction is the most common method for this transformation. wikipedia.orgmanac-inc.co.jp This SN2 reaction involves treating an alkyl bromide or chloride with a solution of an alkali metal iodide, typically sodium iodide, in a polar solvent like acetone (B3395972). wikipedia.orgmanac-inc.co.jp The reaction equilibrium is driven towards the product by the precipitation of the less soluble sodium bromide or chloride from the acetone solution. wikipedia.org To synthesize 1-(iodomethyl)cyclobutan-1-ol, the parent bromo compound would be treated with sodium iodide in acetone.
Conversely, converting the bromomethyl group to a chloromethyl group can be achieved, although it is less common than iodination via the Finkelstein reaction. To obtain 1-(chloromethyl)cyclobutan-1-ol, one might employ a halide exchange reaction using a source of chloride ions. For the synthesis of fluorinated analogs, reagents like potassium fluoride (B91410) in polar aprotic solvents (e.g., DMF, DMSO) are typically used in what is known as the Swarts reaction. wikipedia.orgfrontiersin.org
These halogen exchange reactions are generally efficient for primary alkyl halides, such as the bromomethyl group in the target molecule. wikipedia.org
| Target Derivative | Reaction Name | Typical Reagents | Solvent | Driving Force |
| 1-(Iodomethyl)cyclobutan-1-ol | Finkelstein Reaction | NaI or KI | Acetone | Precipitation of NaBr or KBr wikipedia.orgmanac-inc.co.jp |
| 1-(Chloromethyl)cyclobutan-1-ol | Halogen Exchange | Metal chlorides (e.g., LiCl, CaCl₂) | Polar aprotic solvent | Le Châtelier's principle (high concentration of Cl⁻) |
| 1-(Fluoromethyl)cyclobutan-1-ol | Swarts Reaction | Metal fluorides (e.g., KF, AgF, SbF₃) | Polar aprotic solvent | Formation of stable metal bromides |
Influence of Substituents on Reactivity, Stereoselectivity, and Rearrangement Pathways
Substituents on the cyclobutane ring of this compound analogs can profoundly influence the molecule's reactivity, the stereochemical outcome of its reactions, and its tendency to undergo rearrangements. These effects are primarily governed by steric and electronic factors. lumenlearning.com
Reactivity: Electron-withdrawing substituents on the ring can decrease the nucleophilicity of the hydroxyl group and may affect the stability of carbocation intermediates formed during certain reactions. Conversely, electron-donating groups can enhance reactivity in reactions proceeding through electron-deficient transition states. lumenlearning.com For example, in the context of palladium-catalyzed reactions of 1-arylcyclobutanols, the electronic nature of substituents on the aryl ring can impact reaction efficiency. researchgate.net
Stereoselectivity: The steric bulk of substituents plays a critical role in controlling the stereoselectivity of reactions. In reactions involving nucleophilic attack on the cyclobutane ring or its side chain, the substituent can direct the incoming reagent to the less hindered face of the molecule, a phenomenon known as steric-approach control. researchgate.net Computational studies on rearrangement reactions of substituted cyclobutanes have shown that steric repulsion in the transition state can explain the preferential formation of one diastereomer over another. nih.gov For instance, in a chemsynthesis.comchemsynthesis.com-rearrangement, a bulky substituent may favor a transition state that minimizes steric clash, leading to high diastereoselectivity. nih.gov
Rearrangement Pathways: The inherent strain of the cyclobutane ring makes its derivatives susceptible to various rearrangement reactions, which can be triggered by thermal, photochemical, or catalytic conditions. acs.orgresearchgate.net Substituents can influence the pathway of these rearrangements. For example, the presence of specific functional groups can enable unique cascade reactions. nih.gov In reactions of 1-arylcyclobutanols, the substitution pattern on the aromatic ring can influence whether the desired reaction or a competing side reaction, such as a Friedel-Crafts self-coupling, occurs. researchgate.net
| Factor | Influence on Reaction Outcome | Example |
| Electronic Effects | Modulates reactivity by stabilizing or destabilizing intermediates/transition states. lumenlearning.com | Electron-donating groups on an aryl substituent can activate the ring towards electrophilic attack. lumenlearning.comresearchgate.net |
| Steric Hindrance | Governs regioselectivity and diastereoselectivity by blocking certain reaction trajectories. nih.govacs.org | Bulky substituents can lead to anti-selective formation of products in rearrangement reactions to minimize steric repulsion. nih.gov |
| Functional Groups | Can direct reaction pathways or enable specific types of rearrangements. | Allenyl- and alkynyl-substituted cyclobutenones undergo distinct thermal rearrangement pathways (electrocyclic closure vs. ring expansion). acs.org |
Enantiomerically Pure Derivatives and Asymmetric Synthesis Approaches
The development of methods to synthesize enantiomerically pure cyclobutane derivatives is of significant interest, as the stereochemistry of these building blocks is crucial for their application in pharmaceuticals and chiral synthesis. researchgate.net Several asymmetric strategies can be envisioned for preparing enantiopure analogs of this compound.
One successful approach is the use of chiral catalysts in cycloaddition reactions. researchgate.net For example, rhodium-catalyzed reactions of α-allyl-α-diazocarbonyl compounds using a chiral ligand, such as Rh₂(S-NTTL)₄, can produce enantiomerically enriched bicyclobutanes. nih.gov These strained intermediates can then be converted into densely functionalized, enantiopure cyclobutanes through subsequent reactions like homoconjugate addition. nih.gov
Another strategy involves the use of starting materials that are already chiral. The synthesis of 3-borylated cyclobutanols has been shown to proceed with high levels of enantiospecificity (>98%) when enantioenriched epibromohydrins are used as the starting material. nih.govrsc.org This demonstrates an effective transfer of chirality from the precursor to the cyclobutane product.
Furthermore, photochemical and catalyzed [2+2] cycloadditions using alkenes that possess chiral auxiliaries are effective methods for preparing enantiomerically enriched cyclobutanes. researchgate.net The chiral auxiliary directs the stereochemical course of the cycloaddition and can be removed in a subsequent step.
| Asymmetric Strategy | Description | Key Components | Reported Enantioselectivity |
| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. | Rh₂(S-NTTL)₄ catalyst for bicyclobutanation of diazo compounds. | 71–95% ee for various bicyclobutane products. nih.gov |
| Chiral Starting Material | Chirality is transferred from an enantiopure starting material to the final product. | Enantioenriched epibromohydrins in [3+1] cycloadditions. | High enantiospecificity (>98%). nih.govrsc.org |
| Chiral Auxiliaries | A chiral group is temporarily attached to a reactant to direct the stereochemistry of a reaction. | Alkenes with covalently bonded chiral auxiliaries in [2+2] cycloadditions. | Method is effective but requires further exploitation. researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes to 1-(Bromomethyl)cyclobutan-1-ol
Current synthetic approaches to cyclobutane (B1203170) derivatives often rely on [2+2] photocycloadditions, which can have limitations regarding substrate scope and scalability. researchgate.netnih.gov The future development of synthetic routes to this compound is leaning towards more sustainable and efficient methodologies.
Green Chemistry Approaches : Research is shifting towards "green" protocols that reduce environmental impact. researchgate.net This includes exploring photochemical reactions that utilize visible light as a renewable energy source and employ green solvents. rsc.org For a molecule like this compound, this could involve developing catalytic systems that avoid hazardous reagents traditionally used for halogenation and hydroxylation.
C-H Functionalization : A promising avenue is the application of C-H functionalization logic, which bypasses the need for pre-functionalized starting materials, thereby increasing atom and step economy. acs.orgbaranlab.org Future syntheses could target the direct, selective installation of the bromomethyl and hydroxyl groups onto a bare cyclobutane scaffold.
Scalable Synthesis : There is a recognized need for scalable synthetic methods to produce cyclobutane-containing compounds for applications in materials science and drug discovery. acs.orgnih.gov Research into scalable routes that avoid traditional, often inefficient, methods will be crucial for the broader application of this compound.
| Synthetic Strategy | Potential Advantages for this compound |
| Visible-Light Photochemistry | Use of renewable energy, improved safety, potential for novel reactivity. rsc.orgorganic-chemistry.org |
| C-H Functionalization | Increased atom economy, reduced number of synthetic steps, access to novel derivatives. acs.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |
| Mechanochemistry | Reduced solvent usage, potential for novel reactivity and solid-state synthesis. |
Exploration of New Reactivity Manifolds and Unprecedented Transformations
The inherent ring strain of approximately 26 kcal/mol in the cyclobutane ring, combined with the presence of two distinct functional groups, makes this compound a fertile ground for discovering new chemical reactions. researchgate.netmasterorganicchemistry.com
Strain-Release Driven Reactions : The high ring strain energy can be harnessed as a thermodynamic driving force for ring-opening or ring-expansion reactions. researchgate.netproplate.com Investigating reactions where the cleavage of a C-C bond in the cyclobutane ring of this compound leads to the formation of more complex, linear, or larger ring systems is a key area of future research. researchgate.net Such transformations could be triggered by the existing functional groups, for example, through intramolecular substitution or elimination pathways.
Dual Functionality : The orthogonal reactivity of the hydroxyl and bromomethyl groups allows for sequential or one-pot transformations. The bromine atom acts as a good leaving group for nucleophilic substitutions, while the tertiary alcohol can undergo esterification, etherification, or elimination. Future work will likely focus on exploiting this dual functionality to rapidly assemble complex molecular architectures.
Catalyst-Controlled Reactivity : The development of new catalytic systems could unlock unprecedented transformations. For instance, transition-metal catalysis could enable novel cross-coupling reactions at the bromomethyl group or activate the C-C bonds of the strained ring. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and potential for scalability and automation. rsc.orgspringernature.comrsc.org
Enhanced Safety : Halogenation reactions can be highly exothermic and involve toxic reagents. rsc.org Synthesizing or using this compound in a continuous flow reactor allows for precise control over reaction parameters, minimizing safety risks associated with exotherms and hazardous materials. rsc.orgresearchgate.net
Scalability and Efficiency : Continuous flow processing can overcome the scalability limitations of certain synthetic methods, such as photochemical reactions. acs.org Integrating the synthesis of this compound into a flow platform could enable its production on a larger scale, making it more accessible for various applications. acs.orgtue.nl
Automated Synthesis : Flow systems are amenable to automation, which can accelerate reaction optimization and the creation of compound libraries. An automated platform could rapidly explore the reactivity of this compound with a wide range of reagents, facilitating the discovery of new derivatives and reactions. acs.org
| Feature of Flow Chemistry | Benefit for this compound Chemistry |
| Precise Temperature Control | Manages exothermicity of halogenation or substitution reactions. rsc.org |
| Rapid Mixing | Improves reaction rates and selectivity. |
| Increased Safety | Handles hazardous intermediates and reagents in small, controlled volumes. springernature.com |
| Scalability | Enables efficient production from milligram to kilogram scale. acs.org |
| Automation | Facilitates high-throughput screening and library synthesis. acs.org |
Applications in Advanced Materials Science (Focus on Synthetic Chemistry Aspects)
Cyclobutane-containing polymers exhibit unique properties, including enhanced thermal stability and higher glass-transition temperatures, making them attractive for advanced materials. researchgate.netnmt.edu this compound is a prime candidate as a monomer or cross-linking agent for novel polymers.
Polymer Synthesis : The bifunctional nature of this compound allows it to be incorporated into polymers through various mechanisms. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the bromomethyl group can be used for substitution-based polymerizations or post-polymerization modification.
Strain-Release Polymerization : The strain energy of the cyclobutane ring can be harnessed in ring-opening polymerization (ROP) or ring-opening metathesis polymerization (ROMP) to create linear polymers with unique backbones. proplate.com
Functional Materials : The incorporation of the rigid cyclobutane scaffold into a polymer can impart desirable thermal and mechanical properties. researchgate.net Furthermore, the polarity of the hydroxyl group and the reactivity of the bromo group can be exploited to create functional materials for applications in energy storage or as hole-transporting materials in solar cells. researchgate.netproplate.com
Design of Next-Generation Synthetic Methodologies Utilizing Strained Cyclobutane Scaffolds
The unique reactivity conferred by ring strain makes cyclobutane derivatives powerful intermediates in organic synthesis. semanticscholar.orgnih.gov Future research will focus on using scaffolds like this compound to develop fundamentally new synthetic strategies.
Strain-Release Cascades : A key research direction is the design of reaction cascades initiated by the opening of the strained ring. rsc.org For this compound, a single synthetic operation could trigger a series of transformations, rapidly building molecular complexity and providing access to novel scaffolds that would be difficult to synthesize using conventional methods.
Bioisosteric Replacements : The three-dimensional nature of the cyclobutane ring makes it an attractive bioisostere for phenyl rings or other flat aromatic systems in medicinal chemistry. nih.gov Methodologies that allow for the controlled elaboration of the this compound core will be valuable for creating libraries of 3D fragments for drug discovery.
Accessing Diverse Scaffolds : The development of versatile synthetic methodologies starting from readily available cyclobutane derivatives is crucial. mdpi.com Research will likely focus on transforming this compound into a wider range of functionalized cyclobutanes, as well as using it as a precursor for other ring systems through rearrangement reactions. researchgate.net
Q & A
Basic Research Question
- 1H/13C NMR : Key signals include:
- Cyclobutane protons : δ 1.5–2.5 ppm (multiplet, ring strain).
- Bromomethyl group : δ 3.2–3.8 ppm (singlet for -CH₂Br).
- Hydroxyl proton : δ 1.0–2.0 ppm (broad, exchangeable) .
- IR Spectroscopy : Peaks at ~3200–3600 cm⁻¹ (O-H stretch), ~600 cm⁻¹ (C-Br stretch) .
- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 179.01 (C₅H₈BrO⁺) .
Validation : Cross-referencing with analogs (e.g., 1-(aminomethyl)cyclobutanol) ensures accurate assignment of spectral features .
What factors influence the stability of this compound during storage and reaction conditions?
Basic Research Question
- Elimination Pathways : The bromomethyl group is prone to β-elimination under basic or high-temperature conditions, forming cyclobutene derivatives. Stabilization requires:
- Hydrolysis : Susceptible to aqueous hydrolysis; anhydrous solvents (e.g., THF, DCM) are recommended for reactions .
How can competing elimination pathways be minimized during the synthesis of this compound via nucleophilic substitution?
Advanced Research Question
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce elimination .
- Temperature Control : Maintain temperatures below 50°C to suppress thermal decomposition.
- Catalytic Additives : Silver salts (e.g., AgNO₃) can trap bromide ions, shifting equilibrium toward substitution .
Case Study : In GP3 syntheses, yields improved from 43% to 88% by optimizing catalyst loading and reaction time .
What strategies are effective in optimizing reaction yields for this compound when employing different catalytic systems?
Advanced Research Question
- Palladium Catalysis : Enhances regioselectivity in GP3 routes by stabilizing intermediates. A 10 mol% Pd(OAc)₂ increased yield to 79% for a cyclopropane analog .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >70% .
- In Situ Monitoring : Techniques like FT-IR or GC-MS enable real-time tracking of bromide intermediates, allowing rapid adjustments .
How do steric and electronic effects of the cyclobutane ring impact the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
- Steric Effects : The strained cyclobutane ring increases reactivity in Suzuki-Miyaura couplings but may hinder access to catalytic sites. Bulky ligands (e.g., SPhos) improve efficiency .
- Electronic Effects : Electron-withdrawing bromomethyl group enhances electrophilicity, facilitating nucleophilic attacks (e.g., in Diels-Alder reactions). For example, reactions with furan derivatives proceed at 60°C with 85% yield .
Advanced Research Question
- Side-Product Identification : Use LC-MS or TLC to detect elimination byproducts (e.g., cyclobutene).
- Computational Modeling : DFT calculations predict energy barriers for substitution vs. elimination, guiding condition optimization .
- Reproducibility Checks : Standardize substrate purity (≥95%, confirmed via HPLC ) and moisture-free environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
